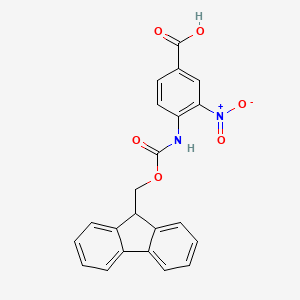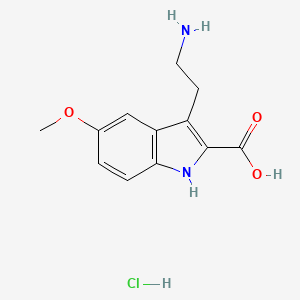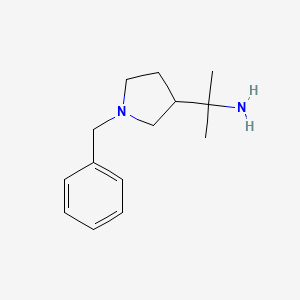
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine, also known as 1-Benzylpiperidine (1-BP), is an organic compound that has been widely used in scientific research. It is a synthetic compound with a piperidine ring and a benzyl group attached to the nitrogen atom. 1-BP has a wide range of applications in various scientific fields due to its unique properties. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. In addition, 1-BP is an important intermediate in the synthesis of various drugs and pharmaceuticals.
科学研究应用
1-BP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, 1-BP has been used in the study of enzyme-catalyzed reactions and in the study of enzyme-substrate interactions. It has also been used in the study of drug-receptor interactions and in the study of drug metabolism.
作用机制
The mechanism of action of 1-BP is not well understood. However, it is believed that 1-BP binds to certain receptors in the body, which then triggers a biological response. It is also believed that 1-BP may interact with enzymes and other proteins in the body, which then leads to the production of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BP are not well understood. However, it is believed that 1-BP may have an effect on the central nervous system and may affect neurotransmitter levels in the brain. In addition, 1-BP may have an effect on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animals.
实验室实验的优点和局限性
1-BP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a wide range of applications. However, 1-BP also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. In addition, 1-BP is toxic and should be handled with caution.
未来方向
There are several potential future directions for the use of 1-BP. It could be used in the development of new drugs and pharmaceuticals. It could also be used in the study of enzyme-catalyzed reactions and in the study of drug-receptor interactions. In addition, 1-BP could be used in the study of drug metabolism and in the development of new enzyme-substrate interactions. Finally, 1-BP could be used in the development of new metal complexes and in the study of enzyme-substrate interactions.
合成方法
1-BP can be synthesized from several different starting materials. The most common method involves the reaction of piperidine with benzyl chloride in the presence of a base. This reaction yields 1-BP in yields of up to 90%. Another method involves the reaction of piperidine with benzyl bromide in the presence of a base. This method yields 1-BP in yields of up to 80%. Other methods for the synthesis of 1-BP include the reaction of piperidine with benzyl alcohol and the reaction of piperidine with benzaldehyde.
属性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,15)13-8-9-16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDDONHDBJSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)propan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

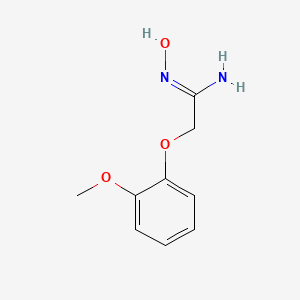
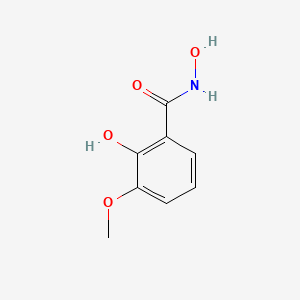






![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
